Cas no 1551176-33-0 (2-(1-fluorocyclobutyl)acetic acid)

2-(1-Fluorocyclobutyl)acetic acid is a fluorinated carboxylic acid derivative featuring a cyclobutyl ring substituted with a fluorine atom at the 1-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile building block for drug discovery. The presence of the fluorinated cyclobutyl group enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties in bioactive molecules. Its acetic acid moiety allows for further functionalization, enabling its incorporation into more complex structures. The compound’s unique structural features make it valuable for exploring structure-activity relationships in the development of novel therapeutics.
2-(1-fluorocyclobutyl)acetic acid structure
1551176-33-0 structure
Product name:2-(1-fluorocyclobutyl)acetic acid
CAS No:1551176-33-0
MF:C6H9FO2
MW:132.132865667343
CID:6422360
PubChem ID:83815042

2-(1-fluorocyclobutyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-fluorocyclobutyl)acetic acid
    • Cyclobutaneacetic acid, 1-fluoro-
    • EN300-1697434
    • 1551176-33-0
    • Inchi: 1S/C6H9FO2/c7-6(2-1-3-6)4-5(8)9/h1-4H2,(H,8,9)
    • InChI Key: DLPIZWRQJITAPP-UHFFFAOYSA-N
    • SMILES: C1(F)(CC(O)=O)CCC1

Computed Properties

  • Exact Mass: 132.05865769g/mol
  • Monoisotopic Mass: 132.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Predicted)
  • Boiling Point: 229.3±13.0 °C(Predicted)
  • pka: 4.72±0.10(Predicted)

2-(1-fluorocyclobutyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1697434-0.25g
2-(1-fluorocyclobutyl)acetic acid
1551176-33-0
0.25g
$1366.0 2023-09-20
Enamine
EN300-1697434-0.05g
2-(1-fluorocyclobutyl)acetic acid
1551176-33-0
0.05g
$1247.0 2023-09-20
Enamine
EN300-1697434-2.5g
2-(1-fluorocyclobutyl)acetic acid
1551176-33-0
2.5g
$2912.0 2023-09-20
Enamine
EN300-1697434-0.1g
2-(1-fluorocyclobutyl)acetic acid
1551176-33-0
0.1g
$1307.0 2023-09-20
Enamine
EN300-1697434-5g
2-(1-fluorocyclobutyl)acetic acid
1551176-33-0
5g
$4309.0 2023-09-20
Enamine
EN300-1697434-0.5g
2-(1-fluorocyclobutyl)acetic acid
1551176-33-0
0.5g
$1426.0 2023-09-20
Enamine
EN300-1697434-5.0g
2-(1-fluorocyclobutyl)acetic acid
1551176-33-0
5g
$4309.0 2023-06-04
Enamine
EN300-1697434-10.0g
2-(1-fluorocyclobutyl)acetic acid
1551176-33-0
10g
$6390.0 2023-06-04
Enamine
EN300-1697434-1.0g
2-(1-fluorocyclobutyl)acetic acid
1551176-33-0
1g
$1485.0 2023-06-04
Enamine
EN300-1697434-10g
2-(1-fluorocyclobutyl)acetic acid
1551176-33-0
10g
$6390.0 2023-09-20

Additional information on 2-(1-fluorocyclobutyl)acetic acid

Comprehensive Overview of 2-(1-fluorocyclobutyl)acetic acid (CAS No. 1551176-33-0): Properties, Applications, and Industry Insights

In the rapidly evolving field of pharmaceutical and agrochemical research, 2-(1-fluorocyclobutyl)acetic acid (CAS No. 1551176-33-0) has emerged as a compound of significant interest. This fluorinated derivative of acetic acid is characterized by its unique cyclobutyl ring structure, which enhances its reactivity and potential applications. The incorporation of a fluorine atom at the 1-position of the cyclobutyl ring introduces steric and electronic effects that are highly valued in drug design and material science. Researchers are increasingly focusing on this compound due to its potential role in the synthesis of novel bioactive molecules and small-molecule inhibitors.

The 2-(1-fluorocyclobutyl)acetic acid structure is particularly notable for its ability to serve as a versatile building block in organic synthesis. Its carboxylic acid functionality allows for easy derivatization, making it a key intermediate in the preparation of more complex compounds. Recent studies highlight its utility in the development of protease inhibitors and kinase modulators, which are critical in addressing diseases such as cancer and inflammatory disorders. The demand for fluorinated compounds like this one has surged, driven by their enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs.

From an industrial perspective, CAS No. 1551176-33-0 is gaining traction due to its compatibility with modern green chemistry principles. Manufacturers are exploring sustainable synthesis routes to minimize environmental impact while maintaining high yields. This aligns with global trends toward eco-friendly chemical production and the reduction of hazardous byproducts. Additionally, the compound’s stability under various pH conditions makes it suitable for formulation development in both liquid and solid dosage forms.

One of the most frequently asked questions about 2-(1-fluorocyclobutyl)acetic acid revolves around its synthetic accessibility. Researchers often search for optimized protocols to incorporate this moiety into target molecules efficiently. Recent advancements in catalysis and flow chemistry have provided innovative solutions, reducing reaction times and improving selectivity. Another hot topic is the compound’s potential in PET imaging applications, where fluorinated compounds play a pivotal role due to the positron-emitting properties of fluorine-18.

In the context of intellectual property, several patents have been filed involving derivatives of 2-(1-fluorocyclobutyl)acetic acid, particularly in the realms of oncology and central nervous system (CNS) therapeutics. This underscores the compound’s relevance in cutting-edge medical research. Furthermore, its physicochemical properties—such as logP and aqueous solubility—are frequently analyzed to predict its behavior in biological systems, a critical step in drug discovery pipelines.

As the scientific community continues to explore the boundaries of fluorine chemistry, 2-(1-fluorocyclobutyl)acetic acid stands out as a promising candidate for future innovations. Its combination of structural novelty and functional versatility positions it at the forefront of medicinal chemistry and material science. For laboratories and industries seeking to leverage its potential, understanding its synthesis, properties, and applications is essential to unlocking new possibilities in molecular design.

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